Fenspiride hydrochloride
Overview
Description
Fenspiride hydrochloride is an oxazolidinone spiro compound primarily used as a drug in the treatment of certain respiratory diseases. It is known for its antitussive, anti-inflammatory, and bronchodilatory properties. This compound has been used to treat conditions such as rhinopharyngitis, laryngitis, tracheobronchitis, otitis, and sinusitis .
Mechanism of Action
Target of Action
Fenspiride hydrochloride is known to have activity as an alpha-1 blocker and H1 histamine receptor antagonist . It also inhibits PDE3, PDE4, PDE5 with -logIC50 values of 3.44, 4.16, 3.8 respectively . These targets play a crucial role in the treatment of certain respiratory diseases .
Mode of Action
This compound interacts with its targets to exert antispasmodic and bronchodilator effects . It has a clinically proven ability to increase the activity of the cilia of the bronchial ciliated epithelium, normalize the secretion of the bronchi and reduce its viscosity . It effectively removes bronchial obstruction and restores pulmonary gas exchange .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and bronchoconstriction. It inhibits the metabolism of arachidonic acid, in parallel blocking histamine H1-receptors . It reduces the production of other mediators of inflammation - serotonin and bradykinin . It also blocks α-adrenergic receptors, the activation of which increases the secretion of bronchial glands .
Pharmacokinetics
This compound has a bioavailability of 90% . It has an elimination half-life of 14–16 hours . It is excreted through urine (90%) and feces (~10%) . These ADME properties impact the bioavailability of the drug, ensuring its effective concentration in the body over a sustained period.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of bronchial obstruction and restoration of pulmonary gas exchange . It also has a pronounced antispasmodic and myotropic effect . These effects contribute to its use in the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract .
Biochemical Analysis
Biochemical Properties
Fenspiride hydrochloride is known to have activity as an alpha-1 blocker, H1 antagonist, and it also inhibits PDE3, PDE4, PDE5 . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the treatment of respiratory diseases. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it has a significant effect on the contractile activity of bronchial smooth muscle in a rat model of COPD .
Metabolic Pathways
It is known to interact with several enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fenspiride hydrochloride typically starts from N-(2-phenylethyl)-2-oxo-6-azaspiro[2.5]octane. This compound is converted to 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol through treatment with sodium azide/ammonium chloride followed by reduction or by treating with potassium phthalimide/phthalimide followed by reaction with hydrazine hydrate. The resulting compound is then converted to fenspiride free base by subsequent treatment with carbonyl diimidazole .
Industrial Production Methods: The industrial production of this compound involves a series of well-defined steps to ensure the purity and quality of the final product. The process includes the synthesis of key intermediates, followed by their conversion to the desired compound under controlled conditions. Quality control measures are implemented at each stage to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Fenspiride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Fenspiride hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies investigating the biological effects of spiro compounds and their potential therapeutic applications.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating respiratory diseases.
Industry: It is used in the pharmaceutical industry for the production of antitussive and anti-inflammatory medications
Comparison with Similar Compounds
Oxazolidinone Spiro Compounds: These compounds share a similar core structure with fenspiride hydrochloride and exhibit similar pharmacological properties.
Alpha-1 Blockers: Compounds such as prazosin and doxazosin also block alpha-1 adrenergic receptors but may have different therapeutic applications.
H1 Antagonists: Compounds such as diphenhydramine and cetirizine also block histamine H1 receptors but may have different side effect profiles.
Uniqueness: this compound is unique in its combination of alpha-1 blocking, H1 antagonistic, and phosphodiesterase inhibitory activities. This multi-faceted mechanism of action makes it particularly effective in treating respiratory diseases with an inflammatory component .
Properties
IUPAC Name |
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFLLIUPUVONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045770 | |
Record name | Fenspiride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5053-08-7 | |
Record name | Fenspiride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5053-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenspiride hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenspiride hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenspiride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENSPIRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832NBX878V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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